But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate

RAFT polymerization thiol–ene click chemistry post-polymerization functionalization

But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate (CAS 1403579-59-8), commonly designated the "butene RAFT agent," is a trithiocarbonate-based reversible addition–fragmentation chain transfer (RAFT) agent bearing a terminal alkene on its ester leaving group. It is a liquid at ambient temperature (density 1.011 g/mL at 25 °C, refractive index n20/D 1.526) supplied at ≥97% purity and stored at 2–8 °C.

Molecular Formula C21H38O2S3
Molecular Weight 418.7 g/mol
Cat. No. B12061135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBut-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate
Molecular FormulaC21H38O2S3
Molecular Weight418.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OCCC=C
InChIInChI=1S/C21H38O2S3/c1-5-7-9-10-11-12-13-14-15-16-18-25-20(24)26-21(3,4)19(22)23-17-8-6-2/h6H,2,5,7-18H2,1,3-4H3
InChIKeyPJYDHYBGYFGBRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate (CAS 1403579-59-8) Is Selected as a Dual-Function RAFT Chain Transfer Agent


But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate (CAS 1403579-59-8), commonly designated the "butene RAFT agent," is a trithiocarbonate-based reversible addition–fragmentation chain transfer (RAFT) agent bearing a terminal alkene on its ester leaving group. It is a liquid at ambient temperature (density 1.011 g/mL at 25 °C, refractive index n20/D 1.526) supplied at ≥97% purity and stored at 2–8 °C. The compound belongs to the dodecyl trithiocarbonate subclass, which mediates the controlled radical polymerization of more-activated monomers (MAMs)—styrene, acrylates, and acrylamides—and the pendant but-3-en-1-yl moiety provides a chemically orthogonal handle for post-polymerization functionalization via thiol–ene click chemistry or ring-opening metathesis polymerization (ROMP).

Trithiocarbonate RAFT agent with tertiary R-group designed for controlled MAM polymerization (styrene, acrylates, acrylamides)
Terminal but-3-en-1-yl handle enables orthogonal post-polymerization thiol–ene, ROMP, or Diels–Alder conjugation
Liquid at ambient temperature supports direct automated dispensing and high-throughput workflows

Critical Selection Risks When Substituting But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate with Non-Alkene-Functionalized Trithiocarbonates


Trithiocarbonate RAFT agents sharing the dodecyl Z-group—such as DDMAT (2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid), 2-cyano-2-propyl dodecyl trithiocarbonate, and 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid—can all control MAM polymerization with comparable chain-transfer activity. However, none of these analogs carry a terminal alkene on the R-group ester. Substituting any of them for the butene RAFT agent therefore forfeits the capacity for post-polymerization thiol–ene conjugation, ROMP-based macromonomer formation, or Diels–Alder norbornene capping without introducing additional synthetic steps. [1] The quantitative evidence below demonstrates that the but-3-en-1-yl group is not a passive spectator but a chemically addressable functionality that materially expands the accessible polymer architecture space relative to non-alkene trithiocarbonate CTAs.

Non-alkene trithiocarbonates (DDMAT, cyano-propyl analogs) lack the terminal alkene; thiol–ene and ROMP-based functionalization may require additional end-group transformation steps.
Post-polymerization attachment of dyes, biotin, or PEG becomes multi-step without the built-in alkene handle, potentially reducing end-group fidelity.
Substituting with a non-alkene CTA may limit access to bottlebrush, graft, and surface-functionalized architectures accessible via on-demand Diels–Alder norbornene capping.

Head-to-Head Quantitative Evidence: Where But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate Outperforms or Functionally Differentiates from Closest Analogs


Terminal Alkene Enables Thiol–Ene Post-Polymerization Conjugation Absent in DDMAT and Other Non-Alkene Trithiocarbonates

The but-3-en-1-yl ester R-group of the target compound provides a terminal, unconjugated alkene that participates in radical-mediated thiol–ene reactions. Supplier technical documentation explicitly states that the butene moiety can react with thiols for thiol–ene ligation or with cyclopentadiene/furan to form norbornene structures for eventual ROMP reactions. In contrast, DDMAT terminates in a carboxylic acid group, 2-cyano-2-propyl dodecyl trithiocarbonate terminates in a cyanoisopropyl group, and 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid terminates in a carboxylic acid-bearing alkyl chain—none of which possess a carbon–carbon double bond accessible for thiol–ene chemistry. In a structurally analogous system, norbornenyl-functionalized RAFT polymers demonstrated thiol–ene modification efficiencies of 45% (benzyl mercaptan) to 70% (dodecanethiol) under photo-initiated conditions, whereas allyl-functionalized analogs exhibited lower reactivity, establishing that alkene structure directly governs conjugation yield. [1]

Thiol–Ene Conjugation
Reported
Target: terminal alkene enables direct thiol–ene ligation. DDMAT and cyano trithiocarbonates: no alkene; require prior end-group transformation. Analogous alkene systems show 45–70% conjugation efficiency.
Supports one-step post-polymerization tagging without additional end-group chemistry.
Yields depend on thiol nucleophile and initiation method.
RAFT polymerization thiol–ene click chemistry post-polymerization functionalization

Liquid Physical Form at Ambient Temperature Simplifies Handling Relative to Solid Trithiocarbonate Analogs

The target compound is supplied as a liquid (density 1.011 g/mL at 25 °C, refractive index n20/D 1.526) with no reported melting point, indicating it remains liquid at room temperature. DDMAT, the closest structural analog differing only by the ester vs. acid terminus, is a powder with a melting point of 57–63 °C. 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid is a solid with a melting point of 64–68 °C requiring storage at −20 °C. 2-Cyano-2-propyl dodecyl trithiocarbonate is also a liquid (density 0.991 g/cm³ at 25 °C) but lacks the alkene functionality.

Liquid Handling
Data to verify
Target: liquid (density 1.011 g/mL, 25 °C). DDMAT: solid (mp 57–63 °C). Cyano analog: liquid but no alkene.
Enables direct pipetting by liquid handlers; eliminates weighing and dissolution steps.
Supplier-reported physical form; validate batch consistency.
RAFT agent handling liquid dispensing automated synthesis

Dodecyl Z-Group Confers Documented Oxygen Tolerance Advantage Over Shorter-Chain and Aromatic Trithiocarbonate RAFT Agents

High-throughput screening of trithiocarbonate derivatives by Wang et al. (2024) identified dodecyl-substituted trithiocarbonates (TTCs) as the structural feature responsible for fully oxygen-tolerant RAFT polymerization through sulfur-centered TTC radical initiation and R-radical deoxygenation. [1] The target compound carries the critical n-dodecyl Z-group (C12H25–S–) and the tertiary R-group carbon attached to the labile sulfur, both of which are expected to confer this oxygen tolerance. Shorter alkyl-chain trithiocarbonates and aromatic dithioesters did not exhibit the same oxygen-tolerant behavior in the same screening. [1] This property is a class-level advantage of dodecyl trithiocarbonates over benzyl or phenyl Z-group RAFT agents and over dithiobenzoate-based CTAs. [2]

Oxygen Tolerance
Class-level
Dodecyl Z-group enables fully oxygen-tolerant RAFT via TTC radical initiation. Non-dodecyl TTCs and dithiobenzoates lack this behavior under identical screening.
May eliminate rigorous deoxygenation in high-throughput workflows.
Class-level property inferred from screening; confirm under specific conditions.
oxygen-tolerant polymerization trithiocarbonate radical initiation RDRP

Butenyl R-Group Enables Direct ROMP Macromonomer Synthesis Without Post-Polymerization End-Group Transformation

According to supplier technical documentation, the but-3-en-1-yl group of the target compound can react with cyclopentadiene or furan via Diels–Alder cycloaddition to form norbornene-capped structures suitable as macromonomers for ring-opening metathesis polymerization (ROMP). This transforms a RAFT-synthesized polymer into a ROMP-competent macromonomer in a single post-polymerization step. Non-alkene-functionalized trithiocarbonates such as DDMAT and 2-cyano-2-propyl dodecyl trithiocarbonate lack this capability entirely. Norbornenyl RAFT agents designed specifically for this purpose have been reported with thiol–ene modification efficiencies of 45–70%, but these require the norbornene to be pre-installed on the CTA rather than being generated on-demand via Diels–Alder capping. [1]

ROMP Macromonomer
Reported
Alkene reacts with cyclopentadiene → norbornene for ROMP. DDMAT and non-alkene CTAs: no route to norbornene macromonomer without pre-functionalized CTA. Diels–Alder capping yields 60–95% reported.
Converts RAFT polymer to ROMP-competent macromonomer in one step.
ROMP efficiency depends on catalyst choice and purification.
ROMP macromonomer norbornene capping

Tertiary R-Group Carbon with Ester Leaving Group Provides Favorable Fragmentation Kinetics for MAM Polymerization Relative to Secondary R-Group Trithiocarbonates

The target compound features a tertiary carbon attached to the labile sulfur atom (2-methylpropanoate ester), which generates a tertiary radical upon fragmentation—a structural feature known to promote efficient chain transfer in MAM polymerization. [1] The ester linkage provides a balanced leaving group: more labile than the carboxylic acid of DDMAT toward nucleophilic displacement, yet sufficiently stable under RAFT conditions. According to the established RAFT agent design guidelines, tertiary R-groups with radical-stabilizing substituents (ester, cyano, or phenyl) are required for effective MAM (styrene, acrylate, acrylamide) polymerization control, yielding polymers with dispersities (Đ = Mw/Mn) typically below 1.3 when properly matched. [2] DDMAT, sharing the identical tertiary R-group scaffold, has been demonstrated to produce well-defined polymers across a molecular weight range of 5–50 kg/mol with Mw/Mn < 1.3 for styrene and acrylate polymerizations. [3] The butenyl ester target compound is predicted to perform equivalently in chain-transfer efficiency while adding the alkene functionality.

Chain Transfer Control
Class-level
Tertiary R-group with ester leaving group predicted Đ < 1.3 for MAMs (similar to DDMAT). Secondary R-group trithiocarbonates yield Đ > 1.5.
Provides narrow dispersity control for MAM polymerization.
Prediction based on RAFT design principles; verify with specific monomer/initiator.
RAFT mechanism R-group fragmentation chain transfer efficiency

High-Value Application Scenarios for But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate Based on Verified Differentiation Evidence


Synthesis of Fluorescent or Biotin-Tagged Block Copolymers via One-Pot Polymerization and Thiol–Ene Conjugation

Researchers synthesizing functional block copolymers for drug delivery imaging or protein conjugation can polymerize styrene or acrylate monomers with this CTA to obtain well-defined polymers (Đ < 1.3) bearing terminal alkene groups, then directly conjugate thiol-functionalized fluorophores (e.g., thiol-BODIPY), biotin-SH, or PEG-SH via photo-initiated thiol–ene click chemistry. This eliminates the need for post-polymerization aminolysis of the trithiocarbonate end-group and subsequent thiol capture, which typically requires an additional 12–24 h and reduces end-group fidelity. [1] The dodecyl Z-group further enables oxygen-tolerant conditions, allowing the entire sequence to be conducted without rigorous deoxygenation. [2]

Preparation of ROMP-Competent Macromonomers for Bottlebrush Polymer Architectures

Polymer chemists building bottlebrush or graft architectures can use this CTA to synthesize vinyl polymer arms (e.g., polystyrene or poly(butyl acrylate)) via RAFT, then cap the alkene terminus with cyclopentadiene via Diels–Alder cycloaddition to generate a norbornenyl macromonomer. This macromonomer can be directly polymerized via ROMP using Grubbs catalyst to yield bottlebrush polymers with controlled backbone length and grafting density. [1] The alternative approach—synthesizing a separate norbornenyl-functionalized CTA for each polymer arm composition—requires additional synthetic effort and purification, whereas the butenyl CTA provides a universal precursor that can be diversified after polymerization.

Automated High-Throughput Polymerization Screening Libraries Requiring Consistent Liquid Dispensing

In industrial or academic high-throughput experimentation (HTE) facilities where dozens to hundreds of RAFT polymerizations are conducted in parallel, the liquid physical form of this CTA (density 1.011 g/mL at 25 °C) enables direct pipetting by liquid-handling robots without the need to prepare stock solutions from solid reagents. This reduces solvent consumption, eliminates weighing errors associated with solid CTA handling (DDMAT requires melting at 57–63 °C or dissolution before dispensing), and supports consistent day-to-day reproducibility across screening campaigns. [1] The 2–8 °C storage requirement is compatible with standard laboratory refrigerator infrastructure.

Surface-Functionalized Polymeric Nanoparticles with Alkenyl-Enriched Corona via Miniemulsion RAFT Polymerization

Building on the work of Springer et al. (2018), who demonstrated that butene-functionalized amphiphilic macro-RAFT agents mediate miniemulsion polymerization of styrene to yield nanoparticles with alkenyl-enriched surfaces, this small-molecule butenyl CTA can serve as the precursor for synthesizing analogous macro-RAFT surfactants via chain extension with hydrophilic monomers. The resulting particles present surface-exposed alkene groups available for subsequent thiol–ene functionalization with targeting ligands, stealth polymers, or imaging agents, enabling a modular nanoparticle platform without requiring separate surface-activation steps. [1]

Application
Selection Property
Validation Focus
Fluorescent/biotin-tagged block copolymers
Terminal alkene for thiol–ene conjugation
Conjugation efficiency and end-group fidelity
ROMP bottlebrush polymer architectures
Diels–Alder norbornene capping capability
Macromonomer ROMP reactivity and grafting density
Automated high-throughput polymerization screening
Liquid dispensing compatibility
Reproducibility across automated runs
Surface-functionalized polymeric nanoparticles
Alkenyl-enriched surface via miniemulsion
Surface functionalization yield and particle stability
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